molecular formula C16H18N6O2S B2756785 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210656-47-5

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2756785
CAS No.: 1210656-47-5
M. Wt: 358.42
InChI Key: QWICXAFJLALNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule with the CAS registry number 1210656-47-5 and a molecular formula of C16H18N6O2S, yielding a molecular weight of 358.42 g/mol . This chemically complex compound is built around a core structure that incorporates multiple heterocyclic systems, including a 1,2,4-triazole ring and pyridine moiety, linked via an ethyl chain to a urea functional group that is further modified with a thiophene methyl group . The presence of these distinct pharmacophores, particularly the nitrogen-rich triazole and pyridine rings, often confers interesting biological properties in research contexts, making similar compounds subjects of study in various biochemical pathways . Researchers utilize such complex heterocyclic compounds as key reference standards or as starting points for the synthesis and development of novel biologically active molecules. This product is intended for research and laboratory use only. It is not intended for human or animal consumption or for diagnostic use.

Properties

IUPAC Name

1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-21-14(13-6-2-3-7-17-13)20-22(16(21)24)9-8-18-15(23)19-11-12-5-4-10-25-12/h2-7,10H,8-9,11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWICXAFJLALNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a derivative of the 1,2,4-triazole scaffold known for its diverse biological activities. This article explores its biological activity, including its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N6O2SC_{18}H_{16}N_{6}O_{2}S, with a molecular weight of 380.43 g/mol. The structure features a pyridine ring and a thiophene moiety, which are significant for its biological interactions.

Pharmacological Activities

Research indicates that compounds based on the 1,2,4-triazole framework exhibit various pharmacological activities:

1. Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. For example, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .

2. Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. The structural modifications in the compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This can be particularly beneficial in treating conditions characterized by chronic inflammation .

4. Antiparasitic Activity
The 1,2,4-triazole scaffold has shown efficacy against several parasitic infections. Compounds similar to this one have been evaluated for their ability to inhibit the growth of parasites like Plasmodium spp., responsible for malaria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring and side chains can significantly influence their potency and selectivity against various biological targets.

Substituent Effect on Activity
Pyridine ringEnhances antimicrobial activity
Thiophene moietyContributes to anti-inflammatory effects
Alkyl chain lengthLonger chains may decrease activity

Case Studies

Several studies have reported on related compounds that showcase the potential of triazole derivatives:

  • Antibacterial Activity Study : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 0.125 to 8 µg/mL, indicating strong antibacterial properties .
  • Anticancer Evaluation : A study evaluated a similar triazole derivative against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
  • Anti-inflammatory Research : Compounds with similar structures were tested for their ability to inhibit COX enzymes, showing promising results in reducing inflammation in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Below is a comparative analysis:

Triazolone vs. Tetrazole Derivatives

describes tetrazole-containing compounds (e.g., 4i and 4j ), which differ in their nitrogen-rich cores. Key distinctions:

Feature Target Compound Tetrazole Derivatives (e.g., 4i, 4j)
Core Heterocycle 1,2,4-Triazolone Tetrazole
Stability Higher oxidative stability Prone to ring-opening under acidic conditions
Hydrogen-Bonding Dual donor/acceptor (NH and CO) Single acceptor (tetrazole N)
Synthetic Complexity Moderate (requires cyclization) High (demands azide-based synthesis)

The triazolone core in the target compound may offer superior stability in biological environments compared to tetrazoles .

Urea Linkers vs. Thioxo Pyrimidines

The urea moiety in the target compound contrasts with thioxo-pyrimidinone groups in ’s derivatives (e.g., 4i):

Property Urea Linker Thioxo-Pyrimidinone
Conformational Flexibility High (rotatable NH-CO-NH bonds) Restricted (rigid pyrimidinone ring)
Solubility Moderate (polar urea group) Low (aromatic thioxo group)
Pharmacological Role Enhances target binding specificity Favors intercalation with DNA/RNA

The urea linker likely improves solubility and target selectivity, whereas thioxo-pyrimidines may prioritize nucleic acid interactions .

Substituent Effects: Thiophene vs. Coumarin

The thiophenmethyl group in the target compound differs from coumarin substituents in ’s analogs:

Parameter Thiophenmethyl Group Coumarin Substituent
Electronic Effects Electron-rich (sulfur atom) Electron-withdrawing (lactone carbonyl)
Photophysical Properties Non-fluorescent Fluorescent (π-conjugated system)
Bioavailability Moderate (lipophilic) Low (high molecular weight)

Thiophene’s electron-rich nature may enhance π-stacking with aromatic residues in enzymes, while coumarin’s fluorescence is useful in imaging but adds synthetic complexity .

Methodological Considerations

  • Crystallographic Refinement : Programs like SHELXL and SHELXS are critical for resolving the triazolone ring’s conformation and hydrogen-bonding networks.
  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving cyclocondensation for triazolone formation and nucleophilic substitution for urea attachment.

Q & A

Basic: What are the key steps in synthesizing the compound, and how are reaction conditions optimized?

Answer:
The synthesis involves a multi-step process:

  • Step 1: Formation of the triazole intermediate via cyclization (e.g., using NaBH₄ in ethanol under reflux for 4 hours) .
  • Step 2: Alkylation of the intermediate with ethyl derivatives (e.g., ethyl bromoacetate) .
  • Step 3: Final coupling with thiophene-2-yl isocyanate to introduce the urea moiety .

Optimization strategies:

  • Solvent selection: Ethanol or ethanol/water mixtures are preferred for recrystallization to achieve high purity (yields up to 81.55%) .
  • Catalysts: Sodium borohydride (NaBH₄) is critical for selective reduction of intermediates .
  • Temperature control: Reflux conditions (e.g., 4–5 hours at 80°C) ensure complete reaction while minimizing side products .

Basic: Which spectroscopic methods are used for structural characterization, and what key peaks confirm the structure?

Answer:

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching of the triazolone ring) and ~3200 cm⁻¹ (N-H stretching of urea) confirm functional groups .
  • ¹H-NMR: Signals at δ 2.5–3.0 ppm (methylene protons adjacent to the triazole ring) and δ 7.0–8.5 ppm (aromatic protons from pyridine and thiophene) validate the structure .
  • ¹³C-NMR: Carbonyl carbons (C=O) appear at ~165–175 ppm .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s antitumor or antimicrobial activity?

Answer:
Methodology:

  • Substituent variation: Compare analogs with phenyl, furan, or halogenated groups (e.g., replacing thiophene with furan alters electronic properties and bioactivity) .
  • Biological assays: Test against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) to correlate substituents with IC₅₀ values .
  • Computational modeling: Use molecular docking to assess interactions with targets like topoisomerase II or bacterial enzymes .

Example SAR Finding:
The thiophene methyl group enhances lipophilicity, improving membrane permeability and antimicrobial potency .

Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?

Answer:
Approach:

  • Replicate assays: Ensure consistency in experimental conditions (e.g., pH, solvent, cell line passage number) .
  • Control compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
  • Meta-analysis: Compare published data on analogs (e.g., 1-(2-(4-cyclopropyl-5-oxo-3-phenyl-...)urea) to identify trends in substituent effects .

Case Study:
Discrepancies in antimicrobial activity between compounds 4d (69.4% yield) and 4f (72.47% yield) were attributed to electron-withdrawing chloro/fluoro groups altering bacterial target affinity .

Advanced: What computational strategies are recommended for predicting metabolic stability or toxicity?

Answer:

  • ADMET Prediction: Use tools like SwissADME or ProTox-II to assess parameters:
    • Lipophilicity (LogP): Optimal range: 2–4 for blood-brain barrier penetration .
    • Metabolic sites: CYP450 enzyme interactions predicted via molecular dynamics simulations .
  • QSAR Models: Train models using datasets of triazole-urea analogs to predict hepatotoxicity or renal clearance .

Basic: What solvents and catalysts are critical for high-yield synthesis?

Answer:

  • Solvents: Absolute ethanol (for cyclization) and ethanol/water (1:3 ratio for recrystallization) .
  • Catalysts/Reagents:
    • NaBH₄ for selective reduction .
    • m-Chloroperoxybenzoic acid (oxidation) and LiAlH₄ (reduction) for intermediate functionalization .

Yield Optimization Table:

StepReagentSolventYield (%)
CyclizationNaBH₄Ethanol69.4–81.55
AlkylationEthyl bromoacetateDMF66.0–81.57

Advanced: How can the compound be repurposed for neurodegenerative disease research based on its structural features?

Answer:
Rationale:
The urea and triazole moieties exhibit cholinesterase inhibitory potential, relevant for Alzheimer’s disease .

Experimental Design:

  • Target: Acetylcholinesterase (AChE) inhibition assay (Ellman’s method).
  • Modifications: Introduce fluorinated groups to enhance blood-brain barrier penetration .
  • In vivo Testing: Use transgenic mouse models to evaluate cognitive improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.